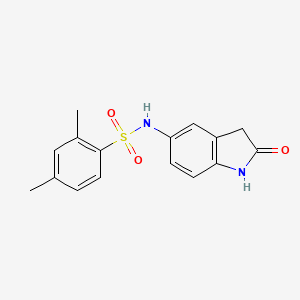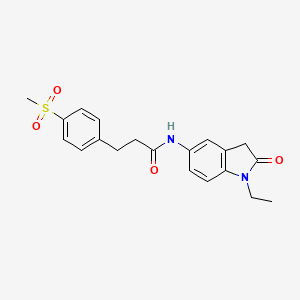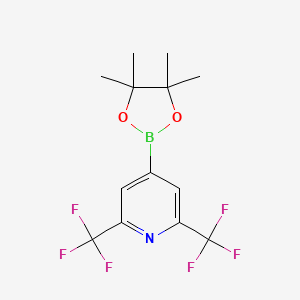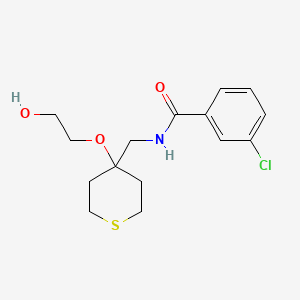
PS10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PS10 is a novel, potent, and ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK). It inhibits all PDK isoforms with varying degrees of potency, making it a broad-spectrum inhibitor. This compound has shown significant potential in improving glucose tolerance and stimulating myocardial carbohydrate oxidation, particularly in diet-induced obesity models .
准备方法
合成路线和反应条件: PS10 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰以达到所需的抑制作用。具体的合成路线和反应条件是专有的,详细信息没有公开。 它通常涉及有机合成技术,例如亲核取代、缩合反应以及通过色谱法的纯化 .
工业生产方法: this compound 的工业生产可能涉及扩大实验室合成方法,优化反应条件以提高产量,并通过严格的质量控制流程确保纯度。 这将包括大型反应器、连续流动系统以及高效液相色谱 (HPLC) 等先进的纯化技术 .
化学反应分析
反应类型: PS10 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰 this compound 上的官能团,可能改变其抑制作用。
常用试剂和条件:
氧化: 常用的氧化剂,例如高锰酸钾或过氧化氢。
还原: 还原剂,例如氢化铝锂或硼氢化钠。
主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化 this compound 衍生物,而取代反应可以产生各种取代的 this compound 类似物 .
科学研究应用
PS10 具有广泛的科学研究应用,包括:
化学: 用作研究丙酮酸脱氢酶激酶的抑制及其对代谢途径的影响的工具。
生物学: 研究丙酮酸脱氢酶激酶在细胞代谢中的作用及其调控。
医学: 通过改善葡萄糖耐受性和刺激碳水化合物氧化,在治疗糖尿病和肥胖等代谢性疾病方面的潜在治疗应用。
作用机制
PS10 通过竞争性抑制丙酮酸脱氢酶激酶的 ATP 结合位点发挥其作用。这种抑制阻止了丙酮酸脱氢酶复合物的磷酸化和失活,导致复合物的活性增强。因此,丙酮酸转化为乙酰辅酶 A 的效率更高,促进了碳水化合物的氧化并改善了葡萄糖耐受性。 分子靶标包括所有丙酮酸脱氢酶激酶同工酶,具有不同程度的亲和力 .
类似化合物:
二氯乙酸: 另一种丙酮酸脱氢酶激酶抑制剂,但作用机制不同。
二氯乙酸钠: 与二氯乙酸类似,但药代动力学特性不同。
PDK4-IN-1 盐酸盐: 丙酮酸脱氢酶激酶 4 的选择性抑制剂
This compound 的独特性: this compound 的独特之处在于它对所有丙酮酸脱氢酶激酶同工酶具有广谱抑制作用,并且对丙酮酸脱氢酶激酶 2 的亲和力很高。 这种广谱活性以及高特异性使其成为研究代谢途径和开发潜在治疗应用的宝贵工具 .
相似化合物的比较
Dichloroacetate: Another pyruvate dehydrogenase kinase inhibitor but with a different mechanism of action.
Sodium dichloroacetate: Similar to dichloroacetate but with different pharmacokinetic properties.
PDK4-IN-1 hydrochloride: A selective inhibitor of pyruvate dehydrogenase kinase 4
Uniqueness of PS10: this compound is unique due to its broad-spectrum inhibition of all pyruvate dehydrogenase kinase isoforms and its high affinity for pyruvate dehydrogenase kinase 2. This broad-spectrum activity and high specificity make it a valuable tool for studying metabolic pathways and developing potential therapeutic applications .
属性
IUPAC Name |
2-(2,4-dihydroxyphenyl)sulfonyl-1,3-dihydroisoindole-4,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c16-9-1-2-14(13(19)4-9)22(20,21)15-6-8-3-10(17)5-12(18)11(8)7-15/h1-5,16-19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUZJWAAXPEMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=C(C=C(C=C3)O)O)C(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2638050.png)
![6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide](/img/structure/B2638051.png)
![2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline](/img/structure/B2638053.png)
![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)

![4-[butyl(methyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2638057.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2638060.png)
![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)

![N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2638064.png)
![Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2638065.png)

